molecular formula C10H7NO B1336581 Isoquinoline-5-carbaldehyde CAS No. 80278-67-7

Isoquinoline-5-carbaldehyde

Cat. No. B1336581
CAS RN: 80278-67-7
M. Wt: 157.17 g/mol
InChI Key: ILRSABOCKMOFGW-UHFFFAOYSA-N
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Description

Isoquinoline-5-carbaldehyde, also known as Isoquinoline-5-carboxaldehyde, is a heterocyclic compound . It has a molecular formula of C10H7NO and a molecular weight of 157.17 . It is a yellow to light brown powder .


Synthesis Analysis

Isoquinoline-5-carbaldehyde can be synthesized through the direct conversion of heteroaryl-carboxaldehydes to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction . This reaction is a significant part of the synthesis process .


Molecular Structure Analysis

The molecular structure of Isoquinoline-5-carbaldehyde consists of a benzene ring fused with a pyridine ring . The SMILES string representation is [H]C(=O)c1cccc2cnccc12 .


Chemical Reactions Analysis

The primary chemical reaction involving Isoquinoline-5-carbaldehyde is its conversion to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction . This reaction is a key step in the synthesis of Isoquinoline-5-carbaldehyde .


Physical And Chemical Properties Analysis

Isoquinoline-5-carbaldehyde is a solid substance with a melting point of 116-120 °C . It is sensitive to air . The compound is also hygroscopic .

Scientific Research Applications

  • Medicinal Chemistry

    • Isoquinolines are an important class of natural alkaloids that demonstrate a wide range of biological activities .
    • They have received considerable attention as a core template in drug design because of their broad spectrum of bioactivity .
    • Numerous derivatives of the bioactive quinolines have been harnessed via expeditious synthetic approaches .
    • Quinoline is an indisputable pharmacophore due to its tremendous benefits in medicinal chemistry research and other valuable areas of human endeavor .
  • Neuroprotection

    • Isoquinoline alkaloids are important active ingredients in many traditional Chinese medicines .
    • These substances have a wide range of pharmacological effects and significant activity .
    • Some studies have suggested that isoquinoline alkaloids may have pharmacological activities for treating neurodegenerative diseases .
    • The neuroprotective effects of isoquinoline alkaloids can alleviate the symptoms and improve the prognosis of these diseases .
  • Antimicrobial Activity

    • Quinoline derivatives exhibit good antimicrobial activity against various Gram-positive and Gram-negative microbial species .
    • The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .
    • Quinolines are also known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .
  • Anticancer Activity

    • Quinoline derivatives have been found to exhibit anticancer activity .
    • They are used extensively in the treatment of various infections as well as in conditions like pneumonia, prostatitis, and acute bronchitis .
    • Among the synthesized derivatives, compounds 2 and 4 exhibited good activity against S. aureus, and compounds 3 and 5 were found to be most potent against S. pyogenes .
  • Antidepressant and Antipsychotic Activity

    • Quinoline and isoquinoline sulfonamide analogs of aripiprazole have been found to have antidepressant and antipsychotic activity .
    • These compounds are being studied for their potential use in the treatment of mental health disorders .
  • Chemical Synthesis

    • Isoquinoline-5-carboxaldehyde can be directly converted to acetonitriles by treatment with cyanoethylphosphonate followed by samarium (II) iodide reduction .
    • This process is used in chemical synthesis, particularly in the creation of new molecules for potential use in various applications .

Safety And Hazards

Isoquinoline-5-carbaldehyde is classified as Acute Tox. 4 Oral - Eye Irrit. 2 according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It causes skin irritation and serious eye irritation . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, is recommended when handling this compound .

Future Directions

Isoquinoline compounds, including Isoquinoline-5-carbaldehyde, have received considerable attention due to their broad spectrum of bioactivity . They are considered a core template in drug design . Therefore, future research may focus on exploring the medicinal potential and pharmacological applications of Isoquinoline-5-carbaldehyde .

properties

IUPAC Name

isoquinoline-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO/c12-7-9-3-1-2-8-6-11-5-4-10(8)9/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRSABOCKMOFGW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CN=C2)C(=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70426879
Record name isoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isoquinoline-5-carbaldehyde

CAS RN

80278-67-7
Record name isoquinoline-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70426879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoquinoline-5-carboxaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (19.3 mL of 2.5M in hexanes, 48 mmol) in a mixture of ether (80 mL) and THF (80 mL) at −78° C. was added dropwise a solution of bromoisoquinoline (5.0 g, 24 mmol) in THF (10 mL). The reaction mixture was stirred at −78° C. under argon for 30 minutes. Following the general procedures described by Pearson, et al., in J. Heterocycl. Chem., Vol. 6 (2), pp. 243-245 (199), a solution of DMF (3.30 g, 45 mmol) in THF (10 mL) was cooled to −78° C. and quickly added to the isoquinolyllithium solution. The mixture was stirred at −78° C. for 15 minute. Ethanol (20 mL) was added followed by saturated NH4Cl solution. The resulting suspension was warmed to room temperature. The organic layer, combined with the ether extraction layer, was dried over Na2SO4. A pale yellow solid (2.4 g, 15 mmol, 64% yield) was obtained from chromatography (SiO2 Type-H, 50% EtOAc in hexanes) and recrystallization (ethanol): mp 114-116° C.;
[Compound]
Name
hexanes
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0 (± 1) mol
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20 mL
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19.3 mL
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Reaction Step Three
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80 mL
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Name
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80 mL
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5 g
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10 mL
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( 199 )
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3.3 g
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10 mL
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Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
S Zhang, Y Gu, Z Shi, N Lu, H Xu - Analytical Methods, 2021 - pubs.rsc.org
… ) derived from the condensation reaction between N-(2 (hydrazinecarbonyl)phenyl)benzamide and 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde …
Number of citations: 15 pubs.rsc.org
A Chen, K Zhao, H Zhang, X Gan, M Lei… - Monatshefte für Chemie …, 2012 - Springer
… A facile method of synthesizing 8-oxoprotoberberines is described from 6-benzoyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline-5-carbaldehyde via acid-mediated cyclization or …
Number of citations: 11 link.springer.com
X Tang, H Sun, J Nie, X Han, Y Zhao, R Zhang… - Spectrochimica Acta Part …, 2019 - Elsevier
… A bifunctional organic compound 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de] isoquinoline-5-carbaldehyde (BHC) with photochromic properties in solid state and probe …
Number of citations: 14 www.sciencedirect.com
H Xu, S Zhang, Y Gu, H Lu - Spectrochimica Acta Part A: Molecular and …, 2022 - Elsevier
… The precursor compounds 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde and isoquinoline-1-carbohydrazide were synthesized according to the …
Number of citations: 27 www.sciencedirect.com
D Malinak, R Dolezal, V Hepnarova… - Journal of Enzyme …, 2020 - Taylor & Francis
… Methyl iodide (CH 3 I) (0.36 ml, 5.80 mM) was added at room temperature to isoquinoline-5-carbaldehyde oxime (15) (500 mg, 2.90 mM) in EtOH (5 ml), and the resulting mixture was …
Number of citations: 19 www.tandfonline.com
CX Liu, X Zhao, L Wang, ZC Yang - Microbial Pathogenesis, 2022 - Elsevier
… To a solution of isoquinoline-5-carbaldehyde (200 mg, 1 equiv) in anhydrous ethanol (10 ml), thiosemicarbazide (127 mg, 1 equiv) was added. The mixture was stirred at 75 C for 5 h, …
Number of citations: 3 www.sciencedirect.com
D Xiang, S Zhang, Y Wang, K Sun, H Xu - Tetrahedron, 2022 - Elsevier
… -dihydro-1H-benzo[de]isoquinoline-5-carbaldehyde and furan-2-carbohydrazide. The synthetic … [de]isoquinoline-5-carbaldehyde was prepared as previously reported literature (See SI). …
Number of citations: 14 www.sciencedirect.com
Z Li, W Chen, L Dong, Y Song, R Li, Q Li, D Qu… - New Journal of …, 2020 - pubs.rsc.org
… To a 50 mL flask was added 0.3 mmol (0.1 g) of 2-butyl-6-hydroxy-1,3-dioxo-2,3-dihdro-1H-benzo[de]isoquinoline-5-carbaldehyde(compound 1), 24 10 mL of methanol, and 0.3 mmol (…
Number of citations: 25 pubs.rsc.org
M Franceschin, S Frasca, A Alvino… - Letters in Organic …, 2007 - ingentaconnect.com
… In this case we obtained only the aldehyde product 4 (3-chloro-6,7-dimethoxyisoquinoline-5-carbaldehyde) in moderate yields. We noticed that the yield rises with an increase of the …
Number of citations: 2 www.ingentaconnect.com
SM Allin, J Towler, SN Gaskell, B Saha, WP Martin… - Tetrahedron, 2010 - Elsevier
Pyrroloisoquinoline-based peptidomimetics are of significant interest in bioorganic chemistry as these targets are known to exhibit type II′ β-turn activity. In this paper we present a …
Number of citations: 19 www.sciencedirect.com

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